molecular formula C23H35N7O6S B8459186 N-[3-Carbamoyl-5-ethyl-1-(2-methoxyethyl)-1H-pyrazol-4-yl]-2-ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridine-3-carboxamide CAS No. 334828-19-2

N-[3-Carbamoyl-5-ethyl-1-(2-methoxyethyl)-1H-pyrazol-4-yl]-2-ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridine-3-carboxamide

Cat. No. B8459186
CAS RN: 334828-19-2
M. Wt: 537.6 g/mol
InChI Key: FCVTUHVLKGWQKP-UHFFFAOYSA-N
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Description

N-[3-Carbamoyl-5-ethyl-1-(2-methoxyethyl)-1H-pyrazol-4-yl]-2-ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H35N7O6S and its molecular weight is 537.6 g/mol. The purity is usually 95%.
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properties

CAS RN

334828-19-2

Molecular Formula

C23H35N7O6S

Molecular Weight

537.6 g/mol

IUPAC Name

N-[3-carbamoyl-5-ethyl-1-(2-methoxyethyl)pyrazol-4-yl]-2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridine-3-carboxamide

InChI

InChI=1S/C23H35N7O6S/c1-5-18-19(20(21(24)31)27-30(18)12-13-35-4)26-22(32)17-14-16(15-25-23(17)36-7-3)37(33,34)29-10-8-28(6-2)9-11-29/h14-15H,5-13H2,1-4H3,(H2,24,31)(H,26,32)

InChI Key

FCVTUHVLKGWQKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1CCOC)C(=O)N)NC(=O)C2=C(N=CC(=C2)S(=O)(=O)N3CCN(CC3)CC)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-ethoxy-5-(4-ethyl-1-piperazinylsulfonyl)nicotinic acid (2.31 kg, 6.73 Mol) was suspended in ethyl acetate (16.2 L) and 1,1-carbonyldimidazole (1.09 kg, 6.73 Mol) was added at room temperature. The reaction mixture was heated at 45° C. for 40 minutes and then the reaction was stirred for a further 40 minutes at reflux. After cooling to ambient temperature 4-amino-5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxamide (1.5 kg, 7.06 Mol) was added to the cooled mixture, and the reaction stirred for a further 15 hours under reflux. The mixture was cooled filtered and the filter cake was washed with 90% water/10% ethyl acetate, (2 mL/g) to afford N-[3-carbamoyl-5-ethyl-1-(2-methoxyethyl)-1H-pyrazol-4-yl}-2-ethoxy-5-(4-ethyl-1-piperazinyl sulfonyl) nicotinamide as an off white crystalline solid, 3.16 kg, 88%. m.p.=156° C. Found: C, 51.33; H, 6.56; N, 18.36. C23H35N7O6S requires C, 51.40; H, 6.53; N, 18.25%.
Quantity
2.31 kg
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldimidazole
Quantity
1.09 kg
Type
reactant
Reaction Step Two
Quantity
1.5 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-ethoxy-5-(4-ethyl-1-piperazinylsulfonyl)nicotinic acid (27.5 g, 0.08 Mol) was suspended in ethyl acetate (0.193 L) and 1,1-carbonyidimidazole (13.3 g, 0.082 Mol) was added at room temperature. The reaction mixture was heated at 45° C. for 15 minutes and then the reaction was stirred for a further 60 minutes at reflux. After cooling to ambient temperature 4-amino-5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxamide (16.5 g, 0.078 Mol) was added to the cooled mixture, and the reaction stirred for a further 17 hours under reflux. The solution was cooled and water (0.07 L) and ethyl acetate (0.17 L) added. The slurry was warmed to 40° C. and the organic separated. The organic was concentrated to by evaporating 0.23 L solvent. The slurry was cooled, granulated at 0-−10° C. filtered and the filter cake was washed with 90% water/10% ethyl acetate, (2 mL/g) to afford N-[3-carbamoyl-5-ethyl-1-(2-methoxyethyl)-1H-pyrazol-4-yl}-2-ethoxy-5-(4-ethyl-1-piperazinyl sulfonyl)nicotinamide as an off white crystalline solid, 38.7 g, 89%. m.p.=159-161° C.
Quantity
27.5 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyidimidazole
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
16.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0.07 L
Type
reactant
Reaction Step Four
Quantity
0.17 L
Type
solvent
Reaction Step Four
Quantity
0.193 L
Type
solvent
Reaction Step Five

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